molecular formula C8H17NO B122195 (2S)-1-(Dimethylamino)-2-methylpentan-3-one CAS No. 159144-11-3

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Cat. No.: B122195
CAS No.: 159144-11-3
M. Wt: 143.23 g/mol
InChI Key: QVWGKOYVOZJNRJ-ZETCQYMHSA-N
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Description

(2S)-1-(Dimethylamino)-2-methylpentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group and a methyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for various pharmaceuticals and natural compounds . This method typically involves the use of catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Dimethylamino)-2-methylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

Scientific Research Applications

(2S)-1-(Dimethylamino)-2-methylpentan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-1-(Dimethylamino)-2-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-1-(Dimethylamino)-2-methylpentan-3-one include other α-chiral primary amines and ketones with similar structural features . Examples include:

  • (2S)-1-(Dimethylamino)-2-methylbutan-3-one
  • (2S)-1-(Dimethylamino)-2-methylhexan-3-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2S)-1-(dimethylamino)-2-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWGKOYVOZJNRJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464287
Record name (2S)-1-(Dimethylamino)-2-methylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159144-11-3
Record name (2S)-1-(Dimethylamino)-2-methylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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